Ethyl 6-isopropylnicotinate
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Overview
Description
Ethyl 6-isopropylnicotinate is an organic compound with the molecular formula C11H15NO2. It is a derivative of nicotinic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and an isopropyl group is attached to the sixth position of the pyridine ring. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-isopropylnicotinate can be synthesized through several methods. One common approach involves the esterification of 6-isopropylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-isopropylnicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 6-isopropylnicotinic acid and ethanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 6-isopropylnicotinic acid and ethanol.
Reduction: 6-isopropyl-3-pyridinemethanol.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-isopropylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-isopropylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Ethyl 6-isopropylnicotinate can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the isopropyl group, making it less hydrophobic.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
6-isopropylnicotinic acid: The free acid form, which is more polar and less volatile.
The uniqueness of this compound lies in its specific structural features, which confer distinct physical and chemical properties, making it suitable for various applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 6-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-6-10(8(2)3)12-7-9/h5-8H,4H2,1-3H3 |
InChI Key |
GSMKZJRKEIOIDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C(C)C |
Origin of Product |
United States |
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